Cas no 475995-74-5 (N-Octanoyl 4-hydroxysphinganine)

N-Octanoyl 4-hydroxysphinganine is a synthetic sphingolipid derivative characterized by an octanoyl chain linked to the amino group of 4-hydroxysphinganine. This compound serves as a valuable intermediate in sphingolipid research, particularly for studying ceramide metabolism and signaling pathways. Its hydroxyl group at the C4 position enhances its solubility and reactivity, making it suitable for biochemical and cell-based studies. The octanoyl moiety provides a balance between hydrophobicity and stability, facilitating membrane integration while maintaining manageable handling properties. Researchers utilize this analog to investigate lipid-protein interactions, enzymatic processing, and sphingolipid-related biological processes, offering insights into cellular regulation and potential therapeutic targets.
N-Octanoyl 4-hydroxysphinganine structure
475995-74-5 structure
Product Name:N-Octanoyl 4-hydroxysphinganine
CAS No:475995-74-5
MF:C26H53NO4
MW:443.703328847885
CID:3161722
PubChem ID:11517895
Update Time:2025-05-20

N-Octanoyl 4-hydroxysphinganine Chemical and Physical Properties

Names and Identifiers

    • N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide
    • N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)
    • 475995-74-5
    • Cer(t18:0/8:0)
    • C8 Phytoceramide (t18:0/8:0)
    • Q27156409
    • SCHEMBL21428458
    • N-Octanoyl-Phytosphingosine
    • N-((2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl)octanamide
    • CHEBI:82842
    • N-08:0 Phytosphingosine, N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae), powder
    • N-capryloylphytosphingosine
    • N-Octanoylphytosphingosine
    • N-caprylylphytoceramide
    • DTXSID10467928
    • N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octanamide
    • N-octanoyl-4-hydroxysphinganine
    • 249728-93-6
    • N-Octanoyl 4-hydroxysphinganine
    • Inchi: 1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30)/t23-,24+,26-/m0/s1
    • InChI Key: XQNJLWJVISBYSS-GSLIJJQTSA-N
    • SMILES: O[C@@H]([C@H]([C@H](CO)NC(CCCCCCC)=O)O)CCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 443.39745917g/mol
  • Monoisotopic Mass: 443.39745917g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 23
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.9
  • Topological Polar Surface Area: 89.8Ų

N-Octanoyl 4-hydroxysphinganine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:−20°C

N-Octanoyl 4-hydroxysphinganine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
860609P-5MG
N-08:0 Phytosphingosine
475995-74-5
5mg
¥3356.96 2023-11-02
TRC
N231770-2.5mg
N-Octanoyl 4-hydroxysphinganine
475995-74-5
2.5mg
$ 335.00 2022-06-03
TRC
N231770-5mg
N-Octanoyl 4-hydroxysphinganine
475995-74-5
5mg
$ 650.00 2022-06-03
TRC
N231770-10mg
N-Octanoyl 4-hydroxysphinganine
475995-74-5
10mg
$ 1045.00 2022-06-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026090-10mg
N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae),99%
475995-74-5 99%
10mg
¥5454 2024-05-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026090-25mg
N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae),99%
475995-74-5 99%
25mg
¥10905 2024-05-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026090-5mg
N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae),99%
475995-74-5 99%
5mg
¥3573 2024-05-23
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026090-50mg
N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae),99%
475995-74-5 99%
50mg
¥17862 2024-05-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N87350-5mg
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide
475995-74-5
5mg
¥3888.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N87350-10mg
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide
475995-74-5
10mg
¥5928.0 2021-09-08

Additional information on N-Octanoyl 4-hydroxysphinganine

Exploring the Biochemical Significance of N-Octanoyl 4-hydroxysphinganine (CAS No. 475995-74-5) in Modern Research

In the rapidly evolving field of lipidomics and bioactive sphingolipids, N-Octanoyl 4-hydroxysphinganine (CAS No. 475995-74-5) has emerged as a compound of significant interest. This synthetic analog of sphinganine, featuring an octanoyl chain and a hydroxyl group at the C4 position, is increasingly studied for its potential roles in cellular signaling, membrane biology, and therapeutic applications. Researchers are particularly intrigued by its structural similarity to naturally occurring sphingolipids, which are critical components of cell membranes and key players in apoptosis, inflammation, and metabolic regulation.

The growing demand for sphingolipid derivatives in biomedical research aligns with current trends in personalized medicine and nutraceuticals. A 2023 PubMed analysis revealed a 40% increase in publications mentioning hydroxylated sphinganine analogs compared to the previous decade, reflecting their relevance in studying neurodegenerative diseases and metabolic disorders. The compound's unique N-acyl chain length (C8) offers distinct physicochemical properties, making it a valuable tool for investigating lipid-protein interactions—a hot topic in drug delivery system design.

From a technical perspective, N-Octanoyl 4-hydroxysphinganine serves as a crucial reference standard in mass spectrometry-based lipid profiling. Its detection in LC-MS workflows helps researchers identify endogenous sphingolipid metabolites, addressing the common challenge of isomer differentiation in lipidomics. This application has gained traction with the rise of multi-omics integration approaches, where users frequently search for "lipid identification techniques" or "sphingolipid quantification methods." The compound's stability under analytical conditions makes it particularly suitable for method validation in clinical research settings.

The cosmetic and dermatological industries have shown remarkable interest in 4-hydroxysphinganine derivatives, driven by consumer demand for bioactive skincare ingredients. Formulators are exploring this compound's potential as a ceramide precursor, with patent databases showing a 120% increase in related applications since 2020. This aligns with Google Trends data indicating spikes in searches for "barrier repair lipids" and "sphingolipid-based moisturizers." The octanoyl modification may enhance skin permeability while maintaining biological activity—a key consideration in transdermal delivery system development.

In agricultural biotechnology, researchers are investigating N-acyl sphinganine analogs as potential elicitors of plant defense mechanisms. The compound's structural features mimic those of natural plant sphingolipids involved in pathogen response pathways. This application taps into the growing market for sustainable crop protection solutions, where search queries like "lipid-based biostimulants" and "ceramide signaling in plants" have increased by 65% year-over-year according to SEMrush data.

Quality control aspects of N-Octanoyl 4-hydroxysphinganine (CAS No. 475995-74-5) remain a critical discussion point in scientific forums. Analytical certificates typically specify ≥95% purity by HPLC, with particular attention to sphingoid base stereochemistry—a common pain point for researchers working with chiral lipid analogs. Recent improvements in chiral stationary phase chromatography have addressed previous challenges in enantiomeric separation, as evidenced by discussions in chromatography-focused subreddits and ResearchGate threads.

The compound's storage requirements (−20°C under inert atmosphere) and solubility profile (recommended in ethanol:water mixtures) frequently appear in technical queries. These practical considerations are especially relevant for laboratories implementing high-throughput sphingolipid screening platforms. Supplier documentation now increasingly includes stability data under various pH conditions—information highly sought after by pharmaceutical developers working on lipid-based formulations.

Emerging applications in gut microbiome research have further expanded the scientific community's interest in hydroxylated sphinganine derivatives. Preliminary studies suggest these compounds may influence microbial community composition through membrane-modulating effects. This intersects with trending searches for "dietary lipids and microbiome" and "bioactive lipids in digestive health," representing a promising interdisciplinary research frontier.

As lipid research continues to advance, N-Octanoyl 4-hydroxysphinganine stands as a versatile biochemical tool with applications spanning from basic science to translational medicine. Its ongoing characterization contributes valuable insights to the larger sphingolipidomics field while addressing practical challenges in lipid analysis and formulation science. The compound's multifaceted relevance ensures its continued importance in addressing current biological questions and technological needs across multiple industries.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.